1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride
Description
The compound 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine hydrate dihydrochloride is a guanidine derivative characterized by a hydrophobic octyl chain, a 3,4-dichlorophenylmethyl substituent, and a carbamimidoyl group. Guanidines are known for their strong basicity and biological activity, particularly in antimicrobial and antiviral contexts. The dichlorophenyl group may enhance binding affinity to hydrophobic targets, while the octyl chain likely increases membrane permeability .
Properties
IUPAC Name |
1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENOUKVQOPIYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Olanexidine Hydrochloride semihydrate involves the reaction of specific biguanide derivatives with hydrochloric acid. The synthetic route typically includes the following steps:
Formation of Biguanide Derivative: The initial step involves the synthesis of a biguanide derivative through the reaction of appropriate amines with cyanoguanidine.
Hydrochloride Formation: The biguanide derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
Semihydrate Formation: The final step involves the crystallization of the hydrochloride salt in the presence of water to form the semihydrate
Industrial production methods for Olanexidine Hydrochloride semihydrate are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Olanexidine Hydrochloride semihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Olanexidine Hydrochloride semihydrate into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olanexidine Hydrochloride semihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving biguanide compounds.
Biology: The compound is utilized in biological research to study its effects on bacterial cells and its potential as an antibacterial agent.
Industry: It is used in the formulation of disinfectants and antiseptics for industrial applications.
Mechanism of Action
The mechanism of action of Olanexidine Hydrochloride semihydrate involves several key steps:
Interaction with Bacterial Surface Molecules: The compound interacts with bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids.
Disruption of Cell Membranes: It disrupts the cell membranes of bacteria, leading to increased membrane permeability and leakage of intracellular components.
Protein Denaturation: At higher concentrations, Olanexidine Hydrochloride semihydrate can denature proteins, leading to cell aggregation and death.
These actions result in the bacteriostatic and bactericidal effects of the compound, making it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Alexidine (1,1'-Hexamethylenebis[5-(2-ethylhexyl)biguanide])
Structural Differences :
- Alexidine is a bisbiguanide with two ethylhexyl chains and a hexylene spacer, whereas the target compound is a mono-guanidine with an octyl chain and dichlorophenylmethyl group.
- Alexidine’s 4-chloroanilino substituents differ from the target’s 3,4-dichlorophenyl group, altering electronic and steric properties.
Functional Implications :
- Alexidine’s bisbiguanide structure enables potent antiseptic activity by disrupting microbial membranes. The target’s mono-guanidine structure may offer lower toxicity but reduced broad-spectrum efficacy .
3-(3,4-Dichlorophenyl)-1,1-Dimethylurea
Structural Differences :
- This urea derivative lacks the guanidine moiety but shares the 3,4-dichlorophenyl group. The dimethylurea group is less basic than guanidine.
Functional Implications :
- The urea compound acts as a herbicide, targeting plant acetolactate synthase. The dichlorophenyl group’s electron-withdrawing properties enhance herbicidal activity. In contrast, the target’s guanidine group may facilitate interactions with mammalian or microbial enzymes .
5-Amino-3-(3,4-Dichlorophenyl)-1H-Indazole
Structural Differences :
- This indazole derivative features a fused aromatic ring system instead of a guanidine core. The dichlorophenyl group is directly attached to the indazole.
Functional Implications :
- Indazoles often target kinases or neurotransmitter receptors. The dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes. The target compound’s guanidine group could enable hydrogen bonding absent in this indazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
